molecular formula C9H19NO B3434432 Tert-butyl(oxolan-3-ylmethyl)amine CAS No. 926203-11-4

Tert-butyl(oxolan-3-ylmethyl)amine

Cat. No. B3434432
M. Wt: 157.25 g/mol
InChI Key: JYXWLKGBSUQOEZ-UHFFFAOYSA-N
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Description

Tert-butyl(oxolan-3-ylmethyl)amine is an organic compound . It is related to tert-butylamine, which is a colorless liquid with a typical amine-like odor .


Synthesis Analysis

The synthesis of tert-butylamine, a related compound, has been described in the literature. One method involves the amination of isobutylene using zeolite catalysts . Another method involves the hydrogenolysis of 2,2-dimethylethylenimine . A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was also developed .


Molecular Structure Analysis

The molecular structure of tert-butylamine, a related compound, has been described. It has the formula (CH3)3CNH2 . The molecular formula of tert-butylamine is CHN, with an average mass of 73.137 Da and a mono-isotopic mass of 73.089149 Da .


Chemical Reactions Analysis

Tert-butylamine, a related compound, has been used in the synthesis of N-heterocycles via sulfinimines . It has also been used in the preparation of t-butyl esters of Nα-protected amino acids .


Physical And Chemical Properties Analysis

Tert-butylamine, a related compound, is a colorless liquid with a typical amine-like odor . It has a molecular formula of CHN, an average mass of 73.137 Da, and a mono-isotopic mass of 73.089149 Da . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .

Safety And Hazards

Tert-butylamine, a related compound, is considered hazardous. It is flammable and can cause burns of eyes, skin, and mucous membranes. It is toxic if inhaled and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of research on tert-butylamine, a related compound, could include further exploration of its synthesis methods and its applications in the synthesis of other compounds . For example, it has been used in the synthesis of N-heterocycles via sulfinimines , and this area could be further explored.

properties

IUPAC Name

2-methyl-N-(oxolan-3-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)10-6-8-4-5-11-7-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXWLKGBSUQOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229164
Record name N-(1,1-Dimethylethyl)tetrahydro-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl(oxolan-3-ylmethyl)amine

CAS RN

926203-11-4
Record name N-(1,1-Dimethylethyl)tetrahydro-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926203-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)tetrahydro-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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